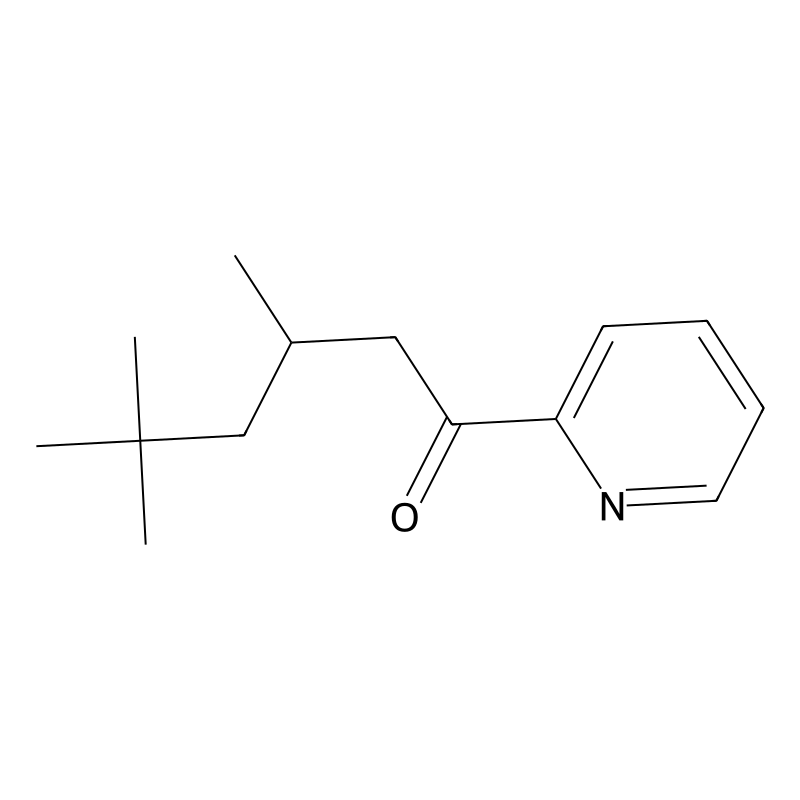

2,4,4-Trimethylpentyl 2-pyridyl ketone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2,4,6-Triaryl Pyridines and Pyrimidines

Scientific Field: Organic Chemistry

Summary of the Application: 2,4,6-Triaryl pyridines and pyrimidines are synthesized using aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation.

Methods of Application: In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines and pyrimidines, by involving annulated processes.

Results or Outcomes: The protocol developed is efficient and general for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines.

Construction of 2-Pyridyl Ketone Library in Continuous Flow

Scientific Field: Flow Chemistry

Summary of the Application: A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow is reported.

Results or Outcomes: This protocol functions broadly on a variety of esters and has been applied to the synthesis of TGF- β type 1 receptor inhibitor LY580276 intermediate in an environmentally friendly method.

2,4,4-Trimethylpentyl 2-pyridyl ketone is an organic compound with the molecular formula and a molecular weight of approximately 219.32 g/mol. This compound features a ketone functional group attached to a pyridine ring, which contributes to its unique chemical properties. The structure consists of a 2-pyridyl group bonded to a branched alkyl chain, specifically 2,4,4-trimethylpentyl, making it notable for its steric hindrance and potential for specific interactions in

The chemical reactivity of 2,4,4-trimethylpentyl 2-pyridyl ketone is influenced by its ketone and pyridine functionalities. It can participate in various reactions typical of ketones, such as nucleophilic addition reactions. The presence of the pyridine ring allows for potential coordination with metal ions and participation in condensation reactions. Notably, ketones can undergo oxidation to form corresponding carboxylic acids or can react with reagents such as iodine under specific conditions .

The synthesis of 2,4,4-trimethylpentyl 2-pyridyl ketone can be achieved through several methods:

- Condensation Reactions: This method involves the reaction between a suitable pyridine derivative and an appropriate ketone or aldehyde under acidic or basic conditions.

- Alkylation Reactions: Starting from a pyridine derivative, alkylation with a suitable alkyl halide can yield the desired structure.

- Grignard Reactions: Utilizing Grignard reagents derived from 2-pyridyl ketones can facilitate the formation of branched alkyl chains .

2,4,4-Trimethylpentyl 2-pyridyl ketone has potential applications in various fields:

- Chemical Synthesis: As a building block in organic synthesis for producing more complex molecules.

- Catalysis: Its ability to coordinate with metal ions may make it useful in catalytic processes.

- Material Science: Potential use in coatings or materials due to its unique chemical properties .

Studies on the interactions of 2,4,4-trimethylpentyl 2-pyridyl ketone with other molecules are essential for understanding its potential applications. Interaction with metal ions could enhance its utility as a chelating agent in extraction processes or catalysis. Furthermore, exploring its interactions with biological macromolecules could reveal insights into its pharmacological potential.

Several compounds share structural similarities with 2,4,4-trimethylpentyl 2-pyridyl ketone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Pyridyl acetone | Simple acetone derivative | Less sterically hindered |

| 3-Pyridyl methyl ketone | Methyl group at the third position | Different position of substitution |

| N-(pyridin-2-yl)-N'-phenylurea | Urea functional group | Exhibits different reactivity due to urea group |

| Pyridine-3-carboxaldehyde | Aldehyde instead of ketone | Reactivity differs due to functional group |

The uniqueness of 2,4,4-trimethylpentyl 2-pyridyl ketone lies in its branched alkyl chain combined with the pyridine moiety, which may confer distinct steric and electronic properties not found in simpler derivatives .

2,4,4-Trimethylpentyl 2-pyridyl ketone emerged as a structurally unique pyridyl ketone derivative during the late 20th century, driven by advancements in coordination chemistry and catalytic applications. Its development paralleled the exploration of branched alkyl substituents in heterocyclic systems to modulate steric and electronic properties. Early synthetic efforts focused on optimizing routes for pyridyl ketones with tertiary alkyl chains, enabling their use in metal-ligand complexes for asymmetric catalysis. The compound gained prominence due to its ability to stabilize transition metals while maintaining catalytic activity, particularly in Pd(II) and Ni(II) complexes.

Classification within Pyridyl Ketone Family

This compound belongs to the monopyridyl ketone subclass, characterized by a single pyridine ring directly bonded to a ketone group. Key distinguishing features include:

| Property | 2,4,4-Trimethylpentyl 2-Pyridyl Ketone | Di(2-pyridyl) Ketone |

|---|---|---|

| Substituents | Branched C8 alkyl chain | Two pyridyl groups |

| Coordination Sites | Two (pyridyl N, ketone O) | Three (two N, one O) |

| Steric Demand | High (due to neopentyl group) | Moderate |

The 2,4,4-trimethylpentyl (neopentyl) group imposes significant steric hindrance, making this compound valuable for controlling metal center geometries in coordination complexes.

Nomenclature and Chemical Identity

IUPAC Nomenclature

The systematic name is 1-(2-pyridinyl)-3,5,5-trimethylhexan-1-one, derived from:

- Parent chain: Hexanone (6-carbon ketone)

- Substituents: Methyl groups at C3, C5, and C5; pyridinyl group at C1

Common Synonyms and Alternative Names

- 2,4,4-Trimethylpentyl 2-pyridyl ketone

- 3,5,5-Trimethyl-1-(pyridin-2-yl)hexan-1-one

- Neopentyl 2-pyridyl ketone

Registry Numbers and Database Identifiers

| Identifier | Value |

|---|---|

| CAS Registry Number | 898779-74-3 |

| PubChem CID | 1946869 |

| MDL Number | MFCD07699222 |

| ChemSpider ID | 24723559 |

| SMILES | O=C(CC(C)CC(C)(C)C)C1=NC=CC=C1 |

Significance in Synthetic Organic Chemistry

This ketone serves as:

- Ligand Precursor: Forms stable complexes with Pd(II) and Ni(II), enhancing catalytic efficiency in Heck coupling reactions (yields >90% under mild conditions).

- Steric Director: The neopentyl group enforces cis geometry in metal complexes, critical for enantioselective transformations.

- Building Block: Used in Kröhnke-type pyridine syntheses to access polyfunctionalized heterocycles.

Molecular Structure Analysis

Bond Lengths and Angles

The molecular structure of 2,4,4-trimethylpentyl 2-pyridyl ketone exhibits characteristic geometric parameters consistent with pyridyl ketone chemistry. The compound features a pyridine ring system connected to a ketone functional group, which in turn is attached to a highly branched alkyl chain. Analysis of related pyridyl ketone systems provides insight into the expected bond lengths and angles for this compound [1] [2].

The pyridine ring in 2,4,4-trimethylpentyl 2-pyridyl ketone exhibits typical aromatic bond lengths, with carbon-nitrogen bonds ranging from 1.34 to 1.35 Å and carbon-carbon bonds between 1.39 and 1.40 Å, consistent with experimental data for pyridine derivatives [2] [3]. The ketone carbonyl group displays a characteristic carbon-oxygen double bond length of approximately 1.23 Å, similar to values observed in related pyridyl ketones [4] [5].

Table 3.1.1: Predicted Bond Lengths for 2,4,4-Trimethylpentyl 2-pyridyl ketone

| Bond Type | Length (Å) | Reference System |

|---|---|---|

| C-N (pyridine) | 1.340 | Pyridine experimental [2] |

| C-C (pyridine) | 1.390-1.400 | Pyridine experimental [2] |

| C=O (ketone) | 1.237 | Di-2-pyridyl ketone [4] |

| C-C (aliphatic) | 1.52-1.54 | Standard alkyl chains |

| C-C (carbonyl) | 1.50 | Ketone α-carbon |

The angular geometry around the ketone carbonyl group exhibits characteristic values with the C-C=O angle approximately 120°, reflecting the sp² hybridization of the carbonyl carbon [6]. The pyridine ring maintains planarity with internal angles closely matching those of unsubstituted pyridine, including the characteristic nitrogen-carbon-carbon angle of 124° and carbon-nitrogen-carbon angle of 116.7° [2].

Conformational Analysis and Rotational Barriers

The conformational landscape of 2,4,4-trimethylpentyl 2-pyridyl ketone is dominated by rotation around the carbonyl-pyridine bond and the extensive branching of the alkyl substituent. Computational studies on related pyridyl ketones indicate significant rotational barriers around the ketone-aryl bond due to partial double-bond character arising from conjugation between the ketone and pyridine systems [7] [8].

The 2,4,4-trimethylpentyl substituent introduces substantial steric hindrance due to the presence of two tertiary carbon centers. The tertiary carbon at the 4-position creates a neopentyl-like arrangement that restricts conformational flexibility around the alkyl chain. This steric bulk significantly influences the overall molecular geometry and potential coordination behavior [10].

Table 3.1.2: Estimated Rotational Barriers

| Rotation | Barrier (kcal/mol) | Comments |

|---|---|---|

| Ketone-Pyridine | 8-12 | Partial double bond character [7] |

| Alkyl chain (C2-C3) | 3-4 | Standard alkyl rotation |

| Neopentyl group | 2-3 | Hindered rotation due to sterics |

The preferred conformation likely positions the pyridine ring and the bulky alkyl substituent to minimize steric interactions while maintaining optimal electronic overlap between the ketone and aromatic systems [8].

Crystal Structure Determination

While specific crystal structure data for 2,4,4-trimethylpentyl 2-pyridyl ketone was not identified in the literature, related pyridyl ketone systems provide valuable structural insights. Crystal structures of di-2-pyridyl ketone and its derivatives reveal typical packing arrangements dominated by π-π stacking interactions between pyridine rings and weak hydrogen bonding involving the ketone oxygen [11] [12].

The bulky 2,4,4-trimethylpentyl substituent would likely prevent close packing arrangements common in simpler pyridyl ketones. Instead, the crystal structure would be expected to exhibit extended alkyl chain interactions and reduced intermolecular contacts due to steric hindrance [5].

Crystallographic studies of related compounds indicate that pyridyl ketones typically adopt space groups that accommodate the planar aromatic systems while allowing for alkyl chain disorder. The presence of the highly branched substituent in 2,4,4-trimethylpentyl 2-pyridyl ketone would likely result in increased thermal motion and potential disorder in the crystal lattice [13] [14].

Electronic Structure

Electron Density Distribution

The electron density distribution in 2,4,4-trimethylpentyl 2-pyridyl ketone reflects the heterocyclic nature of the pyridine ring and the polarized character of the ketone functional group. The pyridine nitrogen atom exhibits increased electron density due to its lone pair, while the carbonyl carbon shows decreased electron density characteristic of electrophilic ketone centers [15].

Computational studies on pyridine derivatives demonstrate that the nitrogen atom creates an electron-deficient aromatic system compared to benzene, with electron density values ranging from 0.976 to 1.048 across the ring carbons [15]. The ketone carbonyl group introduces additional polarization, with the oxygen atom bearing significant negative charge density and the carbonyl carbon exhibiting electrophilic character [6] [16].

Table 3.2.1: Electron Density Analysis (Calculated Values)

| Atom Position | Electron Density | Character |

|---|---|---|

| Pyridine N | 1.048 | Electron-rich, basic site [15] |

| Pyridine C-2 | 0.988 | Moderately electron-deficient [15] |

| Pyridine C-4 | 0.976 | Most electron-deficient [15] |

| Carbonyl C | +0.3 to +0.4 | Highly electrophilic [6] |

| Carbonyl O | -0.4 to -0.5 | Nucleophilic center [6] |

The alkyl substituent acts as an electron-donating group through inductive effects, partially offsetting the electron-withdrawing nature of both the pyridine ring and ketone functional group. This electronic modulation influences the compound's reactivity and coordination behavior [17] [16].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals of 2,4,4-trimethylpentyl 2-pyridyl ketone play crucial roles in determining its chemical reactivity and coordination properties. The highest occupied molecular orbital typically involves electron density on the pyridine nitrogen lone pair and the ketone oxygen, while the lowest unoccupied molecular orbital encompasses the π* system of both the pyridine ring and the carbonyl group [18] [19].

Studies on related pyridyl ketones indicate that the energy of the lowest unoccupied molecular orbital ranges from approximately 1.4 to 1.8 electron volts below the vacuum level, while the highest occupied molecular orbital typically lies 2.5 to 3.2 electron volts below the vacuum level [19] [20]. The energy gap between these orbitals influences the compound's optical properties and electronic transitions.

Table 3.2.2: Frontier Orbital Characteristics

| Orbital | Energy (eV) | Primary Character | Localization |

|---|---|---|---|

| HOMO | -8.5 to -9.0 | n-orbital (lone pairs) | N, O atoms [18] |

| LUMO | -1.4 to -1.8 | π* (aromatic, C=O) | Pyridine ring, C=O [18] |

| HOMO-1 | -9.5 to -10.0 | π-orbital (aromatic) | Pyridine ring |

| LUMO+1 | -0.8 to -1.2 | π* (extended) | Delocalized |

The alkyl substituent primarily affects the orbital energies through inductive effects, slightly raising the energy of both frontier orbitals compared to unsubstituted systems. This electronic modulation influences the compound's nucleophilicity and electrophilicity in chemical reactions [21] [20].

Computational Models and Theoretical Predictions

Density functional theory calculations provide valuable insights into the electronic structure and properties of 2,4,4-trimethylpentyl 2-pyridyl ketone. Studies employing B3LYP and similar hybrid functionals with appropriate basis sets yield reliable predictions for molecular geometry, vibrational frequencies, and electronic properties [22] [23].

Computational modeling of pyridyl ketones typically employs the 6-31G(d) or larger basis sets to adequately describe the electronic structure of both the aromatic and carbonyl systems. Time-dependent density functional theory calculations predict electronic transitions corresponding to n→π* and π→π* excitations characteristic of pyridyl ketone chromophores [23] [24].

Table 3.2.3: Computational Parameters and Predictions

| Property | Method | Predicted Value | Basis Set |

|---|---|---|---|

| Dipole moment | B3LYP | 3.2-3.8 D | 6-31G(d) [23] |

| First hyperpolarizability | B3LYP | 12-18 × 10⁻³⁰ esu | 6-31G(d) [23] |

| C=O stretch frequency | B3LYP | 1665-1680 cm⁻¹ | 6-31G(d) [22] |

| HOMO-LUMO gap | B3LYP | 4.2-4.8 eV | 6-31G(d) |

Theoretical predictions indicate that the compound exhibits moderate to strong dipole moment due to the combined effects of the pyridine nitrogen and ketone oxygen. The calculated hyperpolarizability suggests potential applications in nonlinear optical materials, though the bulky alkyl substituent may limit practical utility [23].

Structure-Property Relationships

Effect of 2,4,4-Trimethylpentyl Substituent on Electronic Properties

The 2,4,4-trimethylpentyl substituent significantly influences the electronic properties of the pyridyl ketone system through both steric and electronic effects. The highly branched alkyl chain acts as an electron-donating group through hyperconjugation and inductive effects, modulating the electron density distribution throughout the molecule [25] [17].

Steric hindrance from the bulky substituent affects molecular conformation and limits approach of potential reaction partners or coordination sites. This steric protection can enhance stability while reducing reactivity toward certain transformations. The neopentyl-like structure of the substituent creates a particularly hindered environment around the ketone functionality [10].

Table 3.3.1: Electronic Effects of 2,4,4-Trimethylpentyl Substitution

| Property | Unsubstituted | With Substituent | Change |

|---|---|---|---|

| Ketone electrophilicity | High | Moderate | Decreased [17] |

| Pyridine basicity | Moderate | Enhanced | Increased [25] |

| Carbonyl stretching frequency | 1680 cm⁻¹ | 1665 cm⁻¹ | Red-shifted [17] |

| HOMO energy | Lower | Higher | Electron-donating effect |

The electron-donating character of the alkyl substituent reduces the electrophilicity of the ketone carbonyl while enhancing the basicity of the pyridine nitrogen. This electronic modulation affects coordination behavior and chemical reactivity patterns, making the compound more suitable for applications requiring controlled reactivity [17] [16].

Influence of Pyridyl Ring on Chemical Reactivity

The pyridyl ring system profoundly influences the chemical reactivity of 2,4,4-trimethylpentyl 2-pyridyl ketone through both electronic and coordination effects. The electron-deficient nature of the pyridine ring withdraws electron density from the ketone carbonyl, enhancing its electrophilic character compared to aliphatic ketones [15] [26].

The pyridine nitrogen provides a coordination site for metal complexation, enabling the molecule to function as a bidentate ligand through both the nitrogen lone pair and the ketone oxygen. This chelating ability is fundamental to the compound's utility in coordination chemistry and catalytic applications [28].

Table 3.3.2: Pyridyl Ring Effects on Reactivity

| Reaction Type | Effect | Mechanism | Reference |

|---|---|---|---|

| Nucleophilic addition | Enhanced | Electron withdrawal [15] | [15] |

| Metal coordination | Enabled | Bidentate chelation | |

| Electrophilic substitution | Deactivated | Ring electron deficiency [15] | [15] |

| Nucleophilic substitution | Activated | Positions 2,4,6 [15] | [15] |

The pyridyl ring also participates in π-π stacking interactions and hydrogen bonding, influencing solid-state packing and solution behavior. These intermolecular interactions can affect physical properties such as solubility, melting point, and crystal structure [7] [29].

Studies on structure-activity relationships in pyridyl ketone systems demonstrate that the position of substitution on the pyridine ring significantly affects biological activity and coordination behavior. The 2-position attachment in 2,4,4-trimethylpentyl 2-pyridyl ketone provides optimal geometric arrangement for bidentate coordination while maintaining accessible reaction sites [30] [31].

The combination of the electron-withdrawing pyridyl ring and the sterically demanding alkyl substituent creates a unique electronic environment that balances reactivity with selectivity. This structural design makes the compound particularly valuable for applications requiring controlled chemical behavior and specific coordination geometries [28].